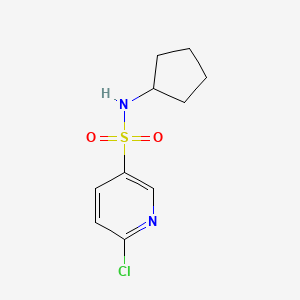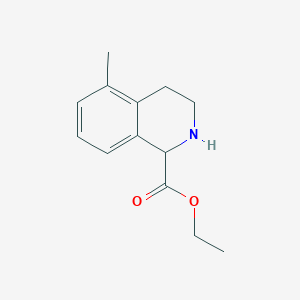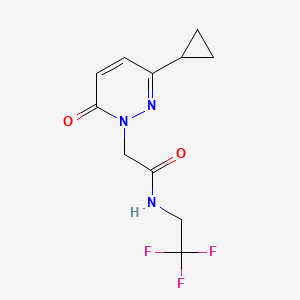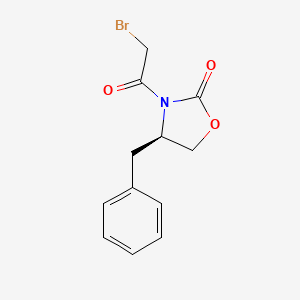
6-chloro-N-cyclopentylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-cyclopentylpyridine-3-sulfonamide (6-Cl-CPPS) is an organic compound that belongs to the family of sulfonamides. It is a white, crystalline solid that is soluble in water and has a melting point of 70–72 °C. 6-Cl-CPPS is used in a variety of scientific research applications, including in biochemical and physiological studies, drug synthesis, and as a reagent in lab experiments.
科学的研究の応用
6-chloro-N-cyclopentylpyridine-3-sulfonamide is used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and as a reagent in lab experiments. In drug synthesis, this compound is used as a starting material for the synthesis of various sulfonamide drugs, such as sulfamethoxazole and sulfacetamide. In biochemical and physiological studies, this compound is used to study the effects of sulfonamides on enzymes and other proteins. Additionally, this compound is used as a reagent in lab experiments, such as those involving organic synthesis and the study of organic reactions.
作用機序
The mechanism of action of 6-chloro-N-cyclopentylpyridine-3-sulfonamide is not fully understood. However, it is believed that this compound binds to the active site of enzymes, inhibiting their activity and thus blocking the biochemical pathways in which they are involved. Additionally, this compound is believed to act as an inhibitor of certain metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound has an inhibitory effect on certain enzymes and metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
実験室実験の利点と制限
The main advantage of using 6-chloro-N-cyclopentylpyridine-3-sulfonamide in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, this compound is relatively stable and can be stored for extended periods of time without degrading. However, this compound is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are numerous potential future directions for 6-chloro-N-cyclopentylpyridine-3-sulfonamide. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in drug synthesis and biochemical and physiological studies. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, this compound could be used as a reagent in organic synthesis and the study of organic reactions.
合成法
6-chloro-N-cyclopentylpyridine-3-sulfonamide can be synthesized using a method known as the Fischer Indole Synthesis. This method involves the reaction of a cyclopentyl pyridine with a chloroacetyl chloride in the presence of a base. The reaction produces a cyclopentyl pyridine sulfonamide, which is then hydrolyzed to form this compound. This synthesis method is advantageous because it is simple and cost-effective.
特性
IUPAC Name |
6-chloro-N-cyclopentylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-6-5-9(7-12-10)16(14,15)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHSAJUKYDRFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate](/img/structure/B2622646.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)

![8-chloro-2-(2,5-dimethylbenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2622654.png)
![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
![N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2622659.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B2622660.png)


